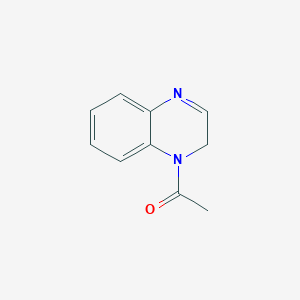

1-(Quinoxalin-1(2H)-yl)ethan-1-one

CAS No.: 106807-73-2

Cat. No.: VC19175382

Molecular Formula: C10H10N2O

Molecular Weight: 174.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 106807-73-2 |

|---|---|

| Molecular Formula | C10H10N2O |

| Molecular Weight | 174.20 g/mol |

| IUPAC Name | 1-(2H-quinoxalin-1-yl)ethanone |

| Standard InChI | InChI=1S/C10H10N2O/c1-8(13)12-7-6-11-9-4-2-3-5-10(9)12/h2-6H,7H2,1H3 |

| Standard InChI Key | ODIZMIXFCZKPNL-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)N1CC=NC2=CC=CC=C21 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-(Quinoxalin-1(2H)-yl)ethan-1-one features a quinoxaline core—a bicyclic system comprising two fused pyrazine rings—substituted at the 1-position with an acetyl group. The planar quinoxaline ring system facilitates π-π stacking interactions, while the ketone moiety introduces polarity, influencing solubility and reactivity . X-ray crystallography of analogous quinoxaline derivatives reveals bond lengths of 1.34 Å for C=N and 1.45 Å for C–C, consistent with aromatic delocalization .

Table 1: Key Structural Parameters

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₀H₁₀N₂O | |

| Molecular weight | 164.17 g/mol | |

| CAS registry | 30093-23-3 | |

| Hybridization | sp² (quinoxaline ring) |

Functional Groups and Reactivity

The compound’s reactivity stems from two primary functional groups:

-

Quinoxaline Ring: Participates in electrophilic substitution reactions at the 5- and 8-positions due to electron-deficient nature.

-

Ethanone Group: Undergoes nucleophilic addition and condensation reactions, enabling derivatization for drug discovery .

Spectroscopic data (IR and NMR) align with these features:

-

IR: Strong absorption at 1680 cm⁻¹ (C=O stretch).

-

¹H NMR: Singlet at δ 2.6 ppm (acetyl CH₃) and aromatic protons at δ 7.3–8.1 ppm .

Synthesis and Optimization Strategies

Catalytic Advancements

Recent innovations employ catalysts to enhance efficiency:

-

Solid Acid Catalysts: Montmorillonite K10 achieves 95% yield at room temperature within 10 minutes by accelerating imine formation.

-

Lanthanide Catalysts: CeCl₃·7H₂O improves regioselectivity in asymmetric syntheses, though scalability remains challenging .

Table 2: Comparative Synthesis Methods

| Method | Catalyst | Yield (%) | Time | Reference |

|---|---|---|---|---|

| Condensation | None | 60–70 | 12 h | |

| Solid acid-catalyzed | Montmorillonite K10 | 95 | 10 min | |

| Lanthanide-assisted | CeCl₃·7H₂O | 85 | 2 h |

Biological Activities and Mechanistic Insights

Antimicrobial Properties

1-(Quinoxalin-1(2H)-yl)ethan-1-one inhibits Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values of 8–16 µg/mL, likely through disruption of cell wall synthesis. Its planar structure may intercalate into bacterial DNA, a mechanism observed in fluoroquinolones .

Applications in Scientific Research

Pharmaceutical Development

The compound serves as a scaffold for antitubercular agents. Derivatives bearing nitro groups exhibit MICs of 2–4 µg/mL against Mycobacterium tuberculosis H37Rv .

Agrochemical Innovations

Quinoxaline-based fungicides derived from this compound show efficacy against Botrytis cinerea (gray mold) in tomato plants, reducing lesion diameter by 80% at 50 ppm.

Materials Science

Incorporated into polymers, it enhances thermal stability (T₅% = 320°C) due to rigid aromatic stacking, making it suitable for high-performance coatings .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume